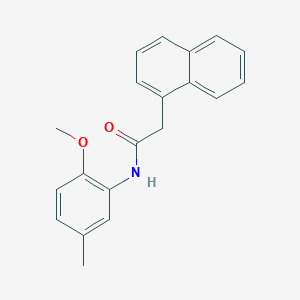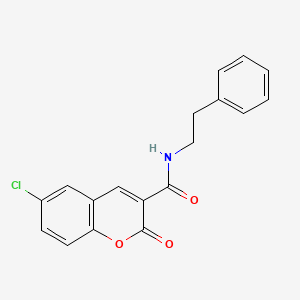![molecular formula C19H22N2O3 B5694090 N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide, also known as N-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)acetyl)amino)butyramide (MPAA-NH2), is a synthetic compound that has gained attention for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It may also work by interacting with certain receptors in the body that are involved in pain perception.
Biochemical and Physiological Effects:
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide in lab experiments is its potential as a multifunctional compound. Its ability to inhibit cancer cell growth, reduce inflammation, and relieve pain makes it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in preclinical studies. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide involves several steps. The first step is the formation of 4-methoxybenzoyl chloride by reacting 4-methoxybenzoic acid with thionyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with 2-aminophenylbutyric acid to form N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)acetyl]amino}butyramide. The final step involves the conversion of N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)acetyl]amino}butyramide to N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide by reacting it with sodium hydroxide.
Aplicaciones Científicas De Investigación
N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have various scientific research applications. It has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been found to have potential as a pain reliever, as it reduces pain sensitivity in animal models.
Propiedades
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-6-18(22)20-16-7-4-5-8-17(16)21-19(23)13-14-9-11-15(24-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHYXRMOXHTMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)

![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)



![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)